molecular formula C18H23N3O3 B2513308 2-(2-methyl-1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide CAS No. 852368-78-6

2-(2-methyl-1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide

Cat. No. B2513308
CAS RN: 852368-78-6
M. Wt: 329.4
InChI Key: KMZOLMVLYMRFLG-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for a variety of research purposes. In

Scientific Research Applications

1. Relevance in CNS Diseases and Drug Design

A comprehensive description of GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists, which includes indole derivatives (possibly related to the compound ), reveals their critical role in central nervous system (CNS) diseases. This review highlights the therapeutic potential of these antagonists in various disorders, providing insights into structure, structure-activity relationship (SAR), and pharmacology, aiding medicinal chemists in designing effective drugs targeting CNS diseases (Liu et al., 2020).

2. Involvement in Synapse Trafficking of NMDA Receptors

The study on ER to synapse trafficking of NMDA receptors emphasizes the significant role of ionotropic glutamate receptors, including NMDA receptors, in the mammalian central nervous system. It explores the biosynthetic pathway, transport after release from the endoplasmic reticulum, and functioning at the plasma membrane, pointing towards a deep involvement in synaptic physiology and associated brain diseases (Horak et al., 2014).

3. Potential Antidepressant and Anxiolytic Properties

An in-depth review of the behavioral pharmacology of a specific 5-HT1B antagonist, although not the exact compound , offers insights into potential antidepressant and anxiolytic properties that such compounds may exhibit. This understanding is crucial for exploring similar properties in related compounds (Hudzik et al., 2003).

4. Synthesis and Bioactivity of Related Structures

The study of chiral 1,4-Oxazino[4,3- a ]indoles, which share structural similarities with the compound , sheds light on their synthesis and bioactive properties like antidepressant, anti-inflammatory, or antitumor activities. This information can be pivotal for understanding the chemical behavior and potential applications of the compound (Dupeux & Michelet, 2022).

5. Role in AMPA Receptor Agonism and Depression Treatment

Research indicates the potential role of AMPA receptor agonists, including compounds structurally similar to the one , in depression treatment. This understanding is crucial for exploring the antidepressant effects and developing novel treatments (Yang et al., 2012).

6. Nootropic Effects and Cognitive Enhancement

A review of Aniracetam, a drug with possible cognition-enhancing effects, provides insights into its modulation of glutamate receptors and cholinergic transmission, which are possibly related to the mechanism of action of the compound . This information can be useful for exploring the nootropic and cognitive-enhancing potential of similar compounds (Lee & Benfield, 1994).

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13-16(14-5-2-3-6-15(14)20-13)17(22)18(23)19-7-4-8-21-9-11-24-12-10-21/h2-3,5-6,20H,4,7-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZOLMVLYMRFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide

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